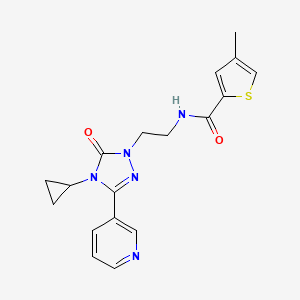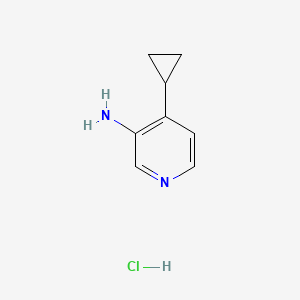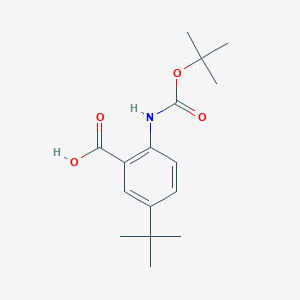
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY and is a fluorescent dye that has been extensively used in bioimaging and cell labeling studies.
Aplicaciones Científicas De Investigación
Novel Anti-Helicobacter pylori Agents
Compounds derived from a similar scaffold, 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, displayed low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. The resistance development rate against these compounds was found to be clinically acceptable, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Antimicrobial Activities
A series of new Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and various substituted aromatic aldehydes showed antibacterial and antifungal activity. These compounds were evaluated using the Minimum Inhibition Concentration (MIC) method and some were found to be biologically active (Mange et al., 2013).
Enantioselective Epoxidation
D-(+)-Camphor-derived sulfides were used for enantioselective epoxidation via an ylide route, leading to both (+)- and (-)-trans-diaryloxiranes with moderate to good enantiomeric excess (ee) values under mild conditions. This study highlights the potential of using similar sulfur-containing compounds for asymmetric synthesis, which could be relevant for the production of chiral intermediates in pharmaceuticals (Li et al., 1996).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate involves the reaction of 3-methyl-7-octyl-2,6-dioxopurine-8-thiol with benzyl bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-methyl-7-octyl-2,6-dioxopurine-8-thiol", "benzyl bromoacetate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-methyl-7-octyl-2,6-dioxopurine-8-thiol and benzyl bromoacetate to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |
Número CAS |
384351-37-5 |
Nombre del producto |
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Fórmula molecular |
C23H30N4O4S |
Peso molecular |
458.58 |
Nombre IUPAC |
benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C23H30N4O4S/c1-3-4-5-6-7-11-14-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-16-18(28)31-15-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,25,29,30) |
Clave InChI |
VKGASJJMYJSBBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



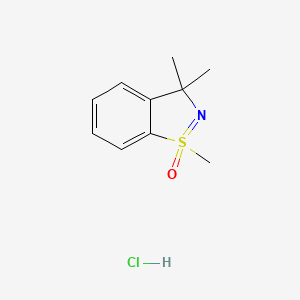

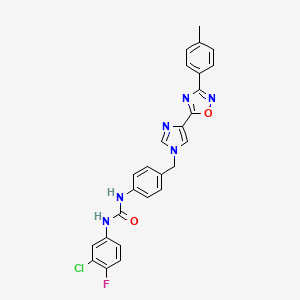
![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)

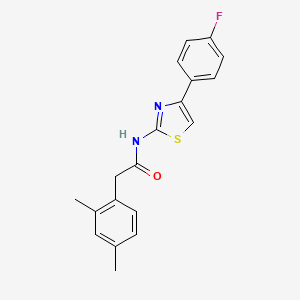

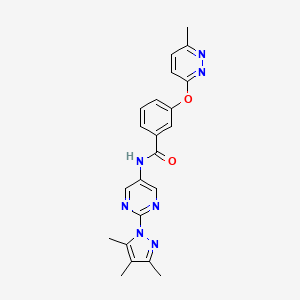
![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)
